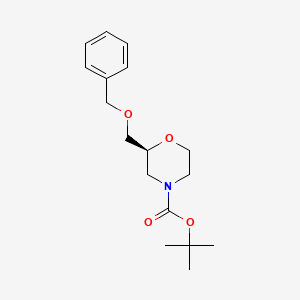

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent research . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

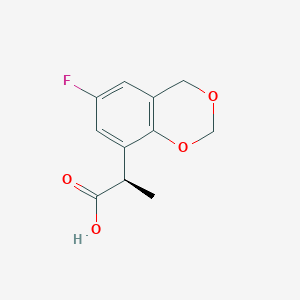

Molecular Structure Analysis

The molecular structure of “(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” is characterized by a morpholine (1,4-oxazinane) motif, which has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” include coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides .

Wissenschaftliche Forschungsanwendungen

Synthesis of Morpholines

- Scientific Field : Organic Chemistry

- Summary of Application : Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- Methods of Application : A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Preclinical Drug Metabolism Studies

- Scientific Field : Pharmacology

- Summary of Application : Morpholines are used in preclinical in vitro and in vivo drug metabolism studies as amine-associate receptor agonists .

- Methods of Application : A 14C-labeled morpholine was synthesized for use in these studies .

- Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Synthesis of Heterocyclic Systems

- Scientific Field : Organic Chemistry

- Summary of Application : A new morpholine-containing heterocyclic system was synthesized from simple cis-amino alcohols of the sulfolane family .

- Methods of Application : The synthesis involved the use of DMAD .

- Results or Outcomes : The new morpholine-containing heterocyclic system was synthesized in moderate yield .

Preclinical Drug Metabolism Studies

- Scientific Field : Pharmacology

- Summary of Application : A 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .

- Methods of Application : The 14C-labeled morpholine was synthesized from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .

- Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Synthesis of Heterocyclic Systems

- Scientific Field : Organic Chemistry

- Summary of Application : A new morpholine-containing heterocyclic system was synthesized from simple cis-amino alcohols of the sulfolane family .

- Methods of Application : The synthesis involved the use of DMAD .

- Results or Outcomes : The new morpholine-containing heterocyclic system was synthesized in moderate yield .

Preclinical Drug Metabolism Studies

- Scientific Field : Pharmacology

- Summary of Application : A 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .

- Methods of Application : The 14C-labeled morpholine was synthesized from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .

- Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(phenylmethoxymethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCCNNRVKAUBS-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)

![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)

![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)

![8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)

![[11]Cycloparaphenylene](/img/structure/B2422374.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)